Product packaging for 3-(3-Azetidinyl)-4-pyridinol(Cat. No.:)

3-(3-Azetidinyl)-4-pyridinol

Cat. No.: B13942715
M. Wt: 150.18 g/mol
InChI Key: VPPRTBJBEXDZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Azetidinyl)-4-pyridinol is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating both pyridine and azetidine heterocyclic rings. The pyridine scaffold is a privileged structure in pharmacology and is found in numerous FDA-approved drugs and bioactive molecules . Its presence in a compound can significantly influence pharmacological profiles by improving aqueous solubility, metabolic stability, and permeability . The azetidine ring, a four-membered nitrogen-containing cycle, is increasingly used in drug design as a bioisostere for more common functional groups, often contributing to enhanced potency and selectivity toward biological targets . Compounds featuring azetidine and pyridine rings together have been investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), such as the α4β2 subtype, which is a recognized target for developing novel therapeutic agents for conditions like depression . Furthermore, molecular hybrids containing pyridine and other nitrogen heterocycles are frequently explored for their antimicrobial and antiviral properties, as the combination of heterocycles can intensify therapeutic properties and broaden the spectrum of activity . Researchers value this compound as a versatile building block for designing and synthesizing new chemical entities. Its structure allows for further functionalization, making it a valuable intermediate for creating libraries of compounds to screen against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B13942715 3-(3-Azetidinyl)-4-pyridinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-1H-pyridin-4-one

InChI

InChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11)

InChI Key

VPPRTBJBEXDZRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC=CC2=O

Origin of Product

United States

Comprehensive Synthetic Methodologies for 3 3 Azetidinyl 4 Pyridinol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(3-Azetidinyl)-4-pyridinol reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. lakotalakes.comadvancechemjournal.com The primary disconnection strategies focus on the C-C or C-N bond linking the azetidine (B1206935) and pyridine (B92270) rings, as well as the construction of the individual heterocyclic cores.

Two principal retrosynthetic pathways emerge:

Pathway A: Disconnection of the Pyridine-Azetidine Bond. This is the most direct approach, breaking the bond between the C3 of the pyridine ring and the C3 of the azetidine ring. This leads to two key synthons: a 3-functionalized 4-pyridinol derivative (e.g., a halopyridine) and a 3-functionalized azetidine. The corresponding synthetic operation would involve a cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination.

Pathway B: Building the Pyridine Ring onto a Pre-formed Azetidinyl Precursor. In this strategy, the azetidine moiety is incorporated into one of the acyclic precursors before the pyridine ring is formed. This approach involves disconnecting the pyridine ring itself, leading to precursors that already contain the 3-azetidinyl group. This might involve classical pyridine syntheses like the Hantzsch synthesis, adapted to accommodate the azetidine substituent.

Classical Synthetic Routes to the 4-Pyridinol Core

The 4-pyridinol (or its tautomer, 4-pyridone) core is a common scaffold in organic chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into strategies involving the formation of the pyridine ring and the functional group interconversion on a pre-existing pyridine ring.

Strategies involving Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a versatile way to introduce desired substituents at specific positions.

One of the most established methods is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While this typically yields 1,4-dihydropyridines, subsequent oxidation provides the aromatic pyridine ring. Modifications of this reaction can be used to synthesize asymmetrically substituted pyridines.

Another powerful approach is the three-component reaction of alkoxyallenes, nitriles, and carboxylic acids . chim.it This method provides a flexible route to highly substituted pyridin-4-ol derivatives. The reaction proceeds through a series of steps including nucleophilic addition, acylation, and an intramolecular aldol-type condensation to form the 4-pyridinol ring. chim.it A four-component variation of this reaction can yield pyridin-4-yl nonaflates, which are excellent precursors for cross-coupling reactions. chim.it

Pyridine Ring Formation Strategy Starting Materials Key Features Reference(s)
Hantzsch Pyridine Synthesisβ-ketoester, aldehyde, ammoniaForms 1,4-dihydropyridine (B1200194) intermediate, requires oxidation.General Organic Chemistry
Three-Component ReactionAlkoxyallene, nitrile, carboxylic acidFlexible synthesis of highly substituted 4-pyridinols. chim.it

Functional Group Interconversions on Pre-formed Pyridines

Alternatively, the 4-pyridinol moiety can be introduced onto a pre-existing pyridine ring through various functional group interconversions. ub.edusolubilityofthings.comimperial.ac.ukvanderbilt.edu

A common method involves the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis . guidechem.com This reaction proceeds by converting the amino group into a diazonium salt, which is then displaced by a hydroxyl group upon treatment with water. This method can achieve high yields and purity. guidechem.com

Another approach is the hydroxylation of pyridine itself , although this often lacks regioselectivity and can lead to a mixture of products. More controlled methods involve the use of specific oxidizing agents or biochemical transformations. For instance, microbial metabolism has been shown to hydroxylate pyridines at specific positions. nih.govnih.gov

The conversion of a 4-halopyridine to 4-pyridinol can be achieved through nucleophilic aromatic substitution with a hydroxide (B78521) source, often under forcing conditions or with metal catalysis.

Functional Group Interconversion Strategy Starting Material Reagents Key Features Reference(s)
Diazotization-Hydrolysis4-AminopyridineNaNO₂, H₂SO₄; H₂OHigh yield and purity. guidechem.com
Nucleophilic Aromatic Substitution4-HalopyridineStrong base (e.g., NaOH)Requires activated pyridine or harsh conditions.General Organic Chemistry

Diverse Synthetic Approaches to the 3-Azetidinyl Moiety

The synthesis of the strained four-membered azetidine ring requires specific strategies to overcome the inherent ring strain. These approaches can be divided into methods that construct the ring from acyclic precursors and those that introduce the pre-formed ring onto another molecule.

Construction of the Azetidine Ring System via Cyclization and Cycloaddition Reactions

Intramolecular cyclization is a widely used method for forming the azetidine ring. rsc.org This typically involves the cyclization of a γ-amino alcohol or a related derivative with a good leaving group at the γ-position. rsc.org The reaction proceeds via an intramolecular SN2 reaction, where the nitrogen atom acts as the nucleophile. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov

[2+2] Cycloaddition reactions provide a powerful and direct route to the azetidine core. rsc.orgresearchgate.netnih.govchemrxiv.orgresearchgate.net The aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable example. rsc.orgnih.govchemrxiv.org Visible light-mediated versions of this reaction have been developed, offering milder conditions and broader functional group tolerance. nih.govchemrxiv.org

Azetidine Ring Construction Strategy Starting Materials Key Features Reference(s)
Intramolecular Cyclizationγ-amino alcohol or derivativeForms C-N bond via intramolecular SN2 reaction. rsc.orgnih.gov
Aza Paternò-Büchi Reaction ([2+2] Cycloaddition)Imine, alkenePhotochemical reaction, direct formation of the four-membered ring. rsc.orgnih.govchemrxiv.org

Introduction of the Azetidine Unit via Coupling Reactions

For the synthesis of this compound, methods to directly couple a pre-formed azetidine ring to the pyridine core are highly valuable.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. bohrium.commdpi.com This can be applied by coupling an azetidinyl boronic acid or boronic ester with a 3-halopyridine derivative. The synthesis of the requisite azetidinyl boronic ester can be achieved from the corresponding 3-substituted azetidine.

The aza-Michael addition provides an efficient route for the formation of a C-N bond. bohrium.commdpi.comnih.govresearchgate.net In the context of this synthesis, a suitably activated pyridine derivative could serve as the Michael acceptor for the nucleophilic addition of an azetidine. Alternatively, an azetidine derivative can act as the Michael acceptor. For instance, (N-Boc-azetidin-3-ylidene)acetate can undergo aza-Michael addition with various nucleophiles. bohrium.commdpi.comnih.govresearchgate.net

Palladium-catalyzed C-H activation has also been employed for the synthesis of azetidines, offering a direct way to functionalize C-H bonds. rsc.orgnih.govrsc.org

Azetidine Introduction Strategy Reactants Key Features Reference(s)
Suzuki-Miyaura CouplingAzetidinyl boronic ester, halopyridineForms C-C bond, versatile and well-established. bohrium.commdpi.com
Aza-Michael AdditionAzetidine, activated pyridine derivativeForms C-N bond, efficient for N-substituted products. bohrium.commdpi.comnih.govresearchgate.net

Convergent and Divergent Synthetic Strategies for this compound

Convergent and divergent synthetic strategies offer flexible pathways to this compound and its analogs. A convergent approach would involve the separate synthesis of appropriately functionalized azetidine and pyridine precursors, which are then coupled in a late-stage key reaction. In contrast, a divergent strategy would begin with a common intermediate that is subsequently modified to introduce the azetidine and pyridinol functionalities.

Stepwise Assembly Methodologies

The stepwise assembly of this compound typically involves the initial construction of either the azetidine or the pyridine ring, followed by the introduction of the second heterocyclic system. A common approach begins with a pre-functionalized pyridine derivative, such as a 3-halo-4-alkoxypyridine. This intermediate can then undergo a cross-coupling reaction with a suitable azetidine-derived organometallic reagent.

For instance, a protected azetidine precursor, such as N-Boc-3-iodoazetidine, can be converted to a lithiated azetidine intermediate. This nucleophilic species can then be coupled with an electrophilic pyridine partner. The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and to allow for facile deprotection in the final step. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under many reaction conditions and its straightforward removal.

Conversely, the synthesis can commence from an azetidine scaffold. For example, N-Boc-3-azetidinone can serve as a versatile starting material. This ketone can be converted to a corresponding enolate or a related reactive intermediate, which can then participate in a reaction to form the pyridine ring.

A plausible synthetic route, based on established chemical principles, is outlined below:

StepReactant 1Reactant 2Reagents and ConditionsProduct
13-Halo-4-methoxypyridineN-Boc-azetidine-3-boronic acid pinacol (B44631) esterPalladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., dioxane/water)N-Boc-3-(4-methoxypyridin-3-yl)azetidine
2N-Boc-3-(4-methoxypyridin-3-yl)azetidine-Demethylating agent (e.g., BBr3)N-Boc-3-(4-hydroxypyridin-3-yl)azetidine
3N-Boc-3-(4-hydroxypyridin-3-yl)azetidine-Acid (e.g., trifluoroacetic acid)This compound

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) offers an alternative and often more efficient strategy for the synthesis of complex molecules like this compound. This approach involves introducing key functional groups or structural motifs at a late stage in the synthetic sequence, thereby minimizing the need for lengthy de novo synthesis of analogs.

In the context of this compound, a late-stage approach could involve the direct C-H functionalization of a 4-pyridinol precursor. For example, a protected 4-pyridinol could be subjected to a directed metalation reaction at the C-3 position, followed by quenching with an electrophilic azetidine precursor. However, achieving regioselectivity in the C-H activation of pyridines can be challenging due to the electronic nature of the ring.

A more feasible LSF strategy would involve a pre-functionalized 4-pyridinol, such as 3-bromo-4-hydroxypyridine (or a protected derivative). This intermediate could then be subjected to a cross-coupling reaction with an azetidine-derived nucleophile in the final steps of the synthesis. This approach allows for the rapid diversification of the azetidine moiety, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Advanced Synthetic Techniques and Optimization

The synthesis of this compound can be significantly enhanced through the application of advanced synthetic techniques. These methods aim to improve reaction efficiency, selectivity, and sustainability.

Catalytic Reaction Development for Scaffold Construction

The construction of the bond between the azetidine and pyridine rings is a critical step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. In the synthesis of this compound, this could entail the reaction of a 3-halo-4-alkoxypyridine with an azetidine-3-boronic acid or ester. The development of specialized ligands for the palladium catalyst can improve reaction yields and functional group tolerance.

Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. The coupling of an azetidinylzinc reagent with a 3-halo-4-alkoxypyridine would be a viable approach. Negishi couplings often exhibit high functional group tolerance.

Buchwald-Hartwig Amination: While not directly applicable for the C-C bond formation in the target molecule, this reaction is crucial for the synthesis of related analogs where the azetidine ring is connected to the pyridine ring via a nitrogen atom.

The choice of catalyst, ligand, base, and solvent are critical parameters that need to be optimized for each specific reaction to achieve high yields and purity.

Stereoselective Synthesis

For derivatives of this compound that contain stereocenters, stereoselective synthesis is essential to obtain enantiomerically pure compounds. If the azetidine ring is substituted, for example, stereoselective methods can be employed to control the configuration of the substituents.

Chiral azetidin-3-one (B1332698) precursors can be synthesized from chiral starting materials or through asymmetric catalysis. For instance, gold-catalyzed intramolecular cyclization of chiral propargylamides can yield enantiomerically enriched azetidin-3-ones. These chiral building blocks can then be carried forward in the synthesis to produce the final product with high enantiopurity.

Similarly, asymmetric hydrogenation or reduction of a suitable prochiral precursor can be used to introduce stereocenters with high enantioselectivity. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a common strategy in this regard.

Flow Chemistry and Continuous Processing in Organic Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its intermediates can be adapted to a flow chemistry setup.

For example, the generation and use of reactive intermediates, such as organolithium or Grignard reagents, can be performed more safely and efficiently in a continuous flow reactor. The precise control over reaction parameters, such as temperature, pressure, and residence time, allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

A potential flow process for the synthesis could involve the continuous generation of a lithiated azetidine species in one reactor, which is then immediately mixed with a stream of the 3-halo-4-alkoxypyridine in a second reactor to effect the coupling reaction. Subsequent workup and purification steps can also be integrated into the continuous flow system. This approach can lead to a more streamlined, efficient, and sustainable manufacturing process for this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable, efficient, and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency throughout the synthetic route. imist.maresearchgate.net The design of a "green" synthesis for this target molecule involves a holistic assessment of all materials and conditions, from the choice of precursors for the azetidine and pyridinol rings to the final coupling and purification steps.

A primary goal in the green synthetic design for this compound is to maximize atom economy . nih.gov This principle, fundamental to green chemistry, focuses on designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product. chembam.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful than those that generate significant stoichiometric byproducts, like elimination or classical substitution reactions. nih.gov For instance, in constructing the pyridine ring, a multi-component reaction (MCR) could offer a significant advantage over a linear, multi-step synthesis, as MCRs often combine several reactants in a single pot to form the product with minimal waste. rasayanjournal.co.innih.gov

Another critical consideration is the reduction or elimination of hazardous substances. ijarsct.co.in This involves the careful selection of solvents, reagents, and catalysts. Traditional syntheses of heterocyclic compounds often rely on volatile and toxic organic solvents such as dichloromethane, chloroform, or dimethylformamide. ijarsct.co.in Green chemistry promotes the use of safer alternatives, including water, ethanol, or newer classes of "green solvents" like deep eutectic solvents (DES), which are often biodegradable and less toxic. ijarsct.co.iniaph.in For the synthesis of pyridinol precursors, exploring solvent-free conditions or using aqueous media can drastically reduce the environmental impact of the process. nih.gov

Catalysis plays a pivotal role in the green synthesis of functionalized pyridines and azetidines. nih.gov Catalytic reactions are superior to stoichiometric processes as they reduce waste by using small amounts of a substance to perform a reaction many times. imist.ma In the context of coupling the azetidine and pyridinol moieties, transition-metal catalysis (e.g., using palladium or copper) for C-H functionalization or cross-coupling reactions represents a powerful strategy. nih.govnih.govthieme-connect.com The development of heterogeneous catalysts is particularly desirable, as they can be easily separated from the reaction mixture and recycled, further minimizing waste and cost.

To quantify the "greenness" of a synthetic route, several metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are widely used in the chemical industry to measure the amount of waste generated relative to the desired product. chembam.comresearchgate.netresearchgate.net The E-Factor is the ratio of the mass of waste to the mass of the product, with a lower number indicating a greener process. libretexts.org PMI calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1, meaning no waste is generated.

Table 1: Comparison of Green Chemistry Metrics for Hypothetical Synthetic Pathways
MetricTraditional PathwayGreen PathwayIdeal ValueDescription
Atom Economy45%85%100%Measures the efficiency of reactant atoms converted to product. nih.gov
E-Factor4050Ratio of the mass of waste to the mass of product. libretexts.org
Process Mass Intensity (PMI)150201Total mass input divided by the mass of the final product. researchgate.net
Solvent ChoiceDichloromethaneEthanol/WaterBenignImpact of solvent on environment and safety. ijarsct.co.in
Energy InputHigh (Reflux, 12h)Low (Microwave, 15 min)MinimalEnergy required to drive the chemical transformation. nih.gov

By systematically applying these principles—maximizing atom economy, utilizing safer solvents, employing catalytic methods, and designing for energy efficiency—the synthesis of this compound can be developed to be not only chemically efficient but also environmentally responsible.

Chemical Reactivity, Derivatization, and Analogue Synthesis of 3 3 Azetidinyl 4 Pyridinol

Electrophilic Aromatic Substitution Reactions of the Pyridinol Ring

Electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, further increasing this deactivation. rsc.org

However, the 4-pyridinol system is significantly modified by the presence of the hydroxyl group. The -OH group is a strong activating group and an ortho, para-director. In the case of 3-(3-Azetidinyl)-4-pyridinol, the hydroxyl group at the C4 position would direct incoming electrophiles to the C3 and C5 positions. The C3 position is already substituted by the azetidinyl group, suggesting that electrophilic attack would preferentially occur at the C5 position.

Despite the activating effect of the hydroxyl group, the inherent deactivation by the ring nitrogen means that SEAr reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely still require forcing conditions. Friedel-Crafts acylation and alkylation are particularly difficult with pyridine rings because the Lewis acid catalyst (e.g., AlCl3) coordinates strongly with the basic nitrogen atom, leading to severe deactivation of the ring. wikipedia.orgnih.gov

Reactions at the Pyridinol Hydroxyl Group

The hydroxyl group of the 4-pyridinol moiety is a primary site for derivatization. It can act as a nucleophile, participating in reactions such as alkylation and acylation to form ethers and esters, respectively.

Alkylation and acylation of the hydroxyl group are standard transformations for phenols and pyridinols. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a more potent pyridinolate anion, which then acts as a nucleophile.

Alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Acylation is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. researchgate.net The reaction is often catalyzed by a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct, or by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP). researchgate.net

The products of alkylation and acylation are ethers and esters, respectively. These derivatizations are crucial for modifying the physicochemical properties of the parent molecule. For example, converting the polar hydroxyl group to an ether or ester can increase lipophilicity.

The table below illustrates potential ether and ester derivatives of this compound.

Reaction Type Reagent Product Name Resulting Functional Group
AlkylationMethyl Iodide (CH₃I)3-(3-Azetidinyl)-4-methoxypyridineMethoxy (Ether)
AlkylationBenzyl Bromide (BnBr)3-(3-Azetidinyl)-4-(benzyloxy)pyridineBenzyloxy (Ether)
AcylationAcetic Anhydride ((CH₃CO)₂O)[3-(3-Azetidinyl)pyridin-4-yl] acetate (B1210297)Acetate (Ester)
AcylationBenzoyl Chloride (PhCOCl)[3-(3-Azetidinyl)pyridin-4-yl] benzoateBenzoate (Ester)

Transformations of the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring is a key functional group, acting as a nucleophile and a base. Its reactivity is central to the synthesis of a wide array of analogues. researchgate.net

Similar to other secondary amines, the azetidine nitrogen can be readily alkylated and acylated.

N-Alkylation involves the reaction with alkyl halides or other electrophilic carbon sources. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon, displacing a leaving group. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for N-alkylation.

N-Acylation converts the secondary amine into an amide using reagents such as acyl chlorides or acid anhydrides. This transformation is typically performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct. N-acylation is often used to install a variety of functional groups or to protect the nitrogen during subsequent synthetic steps.

The table below provides examples of potential N-alkylation and N-acylation products.

Reaction Type Reagent Product Name
N-AlkylationMethyl Iodide (CH₃I)3-(1-Methylazetidin-3-yl)-4-pyridinol
N-AlkylationBenzyl Bromide (BnBr)3-(1-Benzylazetidin-3-yl)-4-pyridinol
N-AcylationAcetyl Chloride (CH₃COCl)1-[3-(4-Hydroxypyridin-3-yl)azetidin-1-yl]ethanone
N-AcylationBenzoyl Chloride (PhCOCl)3-(4-Hydroxypyridin-3-yl)azetidin-1-ylmethanone

Quaternization is the process of alkylating the nitrogen atom to form a quaternary ammonium salt. researchgate.net In the context of this compound, both the azetidine nitrogen and the pyridine nitrogen are potential sites for quaternization. However, the secondary amine of the azetidine ring is generally more nucleophilic and less sterically hindered than the pyridine nitrogen, making it the more likely site for quaternization under neutral or basic conditions.

The reaction involves treating the compound with an excess of a reactive alkylating agent, such as methyl iodide. nih.gov This results in the formation of a permanently cationic azetidinium salt. Quaternization of the pyridine nitrogen is also possible, particularly under conditions that favor its reaction or if the azetidine nitrogen is protected. researchgate.netmdpi.com The formation of a quaternary salt significantly alters the molecule's properties, making it more water-soluble and changing its biological activity profile.

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

The reactivity of the azetidine ring in this compound is largely governed by its considerable ring strain (approx. 25.4 kcal/mol), which makes it susceptible to ring-opening and rearrangement reactions under appropriate conditions. rsc.org While more stable than the corresponding three-membered aziridines, the azetidine ring can be strategically opened to yield linear amine derivatives or expanded to form larger heterocyclic systems. rsc.orgambeed.com

Acid-mediated cleavage is a common pathway for azetidine ring-opening. Protonation of the azetidine nitrogen increases the ring strain and activates the C-N bonds toward nucleophilic attack. nih.govnsf.gov Studies on related N-substituted aryl azetidines have shown they can undergo an acid-mediated intramolecular ring-opening decomposition, where a pendant nucleophilic group, such as an amide, attacks one of the azetidine ring carbons. nih.govacs.orgacs.org The rate of this decomposition is highly pH-dependent, with more rapid cleavage occurring at lower pH. nih.gov For instance, an N-phenyl azetidine derivative with a side-chain amide showed a half-life of just 0.5 hours at pH 1.8, while it remained stable at pH 7.0. nih.gov This suggests that derivatives of this compound bearing appropriate N-substituents with nucleophilic groups could undergo similar intramolecular cyclization-induced ring-opening.

The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is influenced by both steric and electronic factors. nih.gov Nucleophilic ring-opening of azetidiniums typically proceeds in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov

Rearrangement reactions, particularly ring expansions, represent another significant reactive pathway for the azetidine moiety. For example, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst can lead to a formal [4+1] cycloaddition, expanding the four-membered ring to a 4-methylenepyrrolidine. nsf.gov Similarly, aziridinium intermediates, which can be formed from azetidines, can rearrange to form larger rings like piperidines. nih.gov A [3+1] ring expansion of strained methylene (B1212753) aziridines has also been shown to produce highly substituted methylene azetidines through a ring-opening/ring-closing cascade mechanism. nih.gov

Reaction TypeConditionsProduct TypeControlling FactorsReference Example
Acid-Mediated Intramolecular Ring-OpeningLow pH (e.g., pH 1.8)Linear amine with cyclic lactam/lactonepH, pKa of azetidine nitrogen, nucleophilicity of pendant groupN-Aryl azetidine with amide side chain decomposes via intramolecular attack. nih.govacs.org
Nucleophilic Ring-OpeningActivation to azetidinium ion, addition of nucleophilePolysubstituted linear aminesSteric and electronic effects on the azetidinium ringStereoselective and regioselective opening of various azetidiniums. nih.gov
Ring Expansion to Pyrrolidine (B122466)Rh2(OAc)2 catalyst, diazo compoundsSubstituted pyrrolidinesActivation of azetidine nitrogen by nucleophilic addition to a carbeneExpansion of 3-methyleneazetidines to 4-methylenepyrrolidines. nsf.gov
Ring Expansion to Piperidine (B6355638)Formation of aziridinium intermediateC3-substituted piperidinesNature of N-substituent and nucleophileExpansion of prolinols via an aziridinium intermediate. nih.gov

Functionalization at the Azetidine Ring Carbons

Direct functionalization of the C-H bonds on the azetidine ring carbons (C2 and C4) is challenging but can be achieved through various synthetic strategies. These methods often involve the introduction of a directing or activating group to facilitate substitution.

One established method involves the synthesis of halo-azetidines, which can then undergo nucleophilic substitution. For instance, 3-bromoazetidine derivatives can react with various nucleophiles to introduce functionality at the C3 position. rsc.org A similar strategy could be envisioned for the C2 and C4 positions, although this would require the synthesis of appropriately halogenated precursors.

Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines from linear precursors, demonstrating a modern approach to forming substituted rings. rsc.org Furthermore, multicomponent reactions offer a pathway to modularly synthesize substituted azetidines. A four-component synthesis driven by a strain-release ring-opening of azabicyclo[1.1.0]butane allows for the sequential addition of three different electrophiles, leading to a diverse library of functionalized azetidines. bris.ac.uk Such strategies could be adapted to build upon the this compound scaffold, potentially by first protecting the pyridinol and azetidine nitrogen and then performing reactions on the azetidine ring carbons.

Development of Structural Analogues and Derivatives of the Core Scaffold

The this compound scaffold serves as a versatile template for the development of a wide range of structural analogues and derivatives. Modifications can be targeted at the pyridinol ring, the azetidine system, or through the construction of more complex bridged or fused heterocyclic systems.

The pyridinol ring offers multiple avenues for modification. Due to the tautomerism between the 4-pyridinol and pyridin-4-one forms, the ring system has both nucleophilic and electrophilic character, which can be exploited for derivatization. chim.itresearchgate.net

A flexible, three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a route to highly substituted pyridin-4-ol derivatives. chim.it This approach could be used to synthesize analogues of the core scaffold with various substituents on the pyridine ring. The resulting pyridin-4-ol can be converted into a pyridin-4-yl nonaflate, which is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, allowing for the introduction of aryl, alkyl, and other groups. chim.it

Furthermore, the remodeling of other heterocyclic skeletons, such as (aza)indoles or benzofurans, provides another advanced strategy for accessing highly functionalized pyridine rings. nih.gov

Modification StrategyKey ReactionPotential SubstituentsReference
Multi-component SynthesisReaction of alkoxyallenes, nitriles, and carboxylic acidsAlkyl, Aryl groups at various positions chim.it
Cross-Coupling ReactionsPd-catalyzed reactions (e.g., Sonogashira) on pyridin-4-yl nonaflatesAlkynyl, Aryl, Vinyl groups chim.it
Nucleophilic Aromatic SubstitutionReaction of pyridinol with perhalopyridinesSubstituted pyridyl ethers researchgate.net
Heterocycle RemodelingRing cleavage of (aza)indoles with β-ketoesters/sulfonesDiverse ester, sulfone, and phosphonate groups nih.gov

Modifying the azetidine ring itself can lead to analogues with significantly different conformational properties and biological activities. A common strategy is to replace the four-membered ring with larger, more flexible, or more rigid systems.

Ring expansion of the azetidine to a five-membered pyrrolidine or a six-membered piperidine can be a synthetically useful transformation. nih.govacs.org For example, replacing the azetidine with a pyrrolidine ring has been shown to enhance the chemical stability of certain N-aryl azetidine derivatives by eliminating ring strain. nih.govacs.org

Another important alteration is the creation of spirocyclic systems, where the azetidine ring is part of a spiro-junction. Spirocyclic azetidines are attractive, three-dimensional scaffolds that can be synthesized from common cyclic carboxylic acids in two steps (synthesis of azetidinones followed by reduction). nih.gov These "angular" spirocyclic azetidines can act as bioisosteres for more common heterocycles like morpholine or piperazine. enamine.net The development of spiro-fused heterocycles containing azetidine is an active area of research for generating novel molecular frameworks. nih.govresearchgate.net

Creating bridged or fused heterocyclic systems from the this compound core can lead to conformationally constrained analogues with novel properties. This can be achieved through intramolecular cyclization reactions or by building a new ring onto the existing scaffold.

Intramolecular cyclization strategies can be employed if appropriate functional groups are present on both the azetidine and pyridinol moieties. For instance, formic acid-catalyzed intramolecular cyclization of molecules containing both an amine and a quinazolinone has been used to synthesize tricyclic fused systems. nih.gov Similarly, intramolecular nitrile oxide cycloaddition is a powerful tool for creating polycyclic structures. mdpi.com

Alternatively, new rings can be fused to the pyridinol portion of the molecule. Efficient one-pot, three-component reactions of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), have been developed for the rapid assembly of heterocycle-fused pyridines, such as furo[2,3-c]pyridines and thieno[2,3-c]pyridines. nih.gov The synthesis of pyridine-fused heterocycles is a major focus in medicinal chemistry, with numerous strategies available for constructing furan, pyrrole, or other rings onto a pyridine core. ias.ac.inresearchgate.net An azetidine-fused 8-membered ring can also be synthesized via ring-closing metathesis from a suitably functionalized azetidine precursor. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govresearchgate.net For 3-(3-Azetidinyl)-4-pyridinol, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the protons on the pyridinol and azetidine (B1206935) rings. The three aromatic protons on the pyridinol ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the four-membered azetidine ring, being aliphatic, would resonate further upfield. researchgate.net Additionally, exchangeable protons from the hydroxyl (OH) and amine (NH) groups would be visible, with their chemical shifts being sensitive to factors like solvent, concentration, and temperature. nih.gov

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbons of the pyridinol ring would appear in the aromatic region (typically >100 ppm), while the aliphatic carbons of the azetidine ring would be found in the upfield region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for pyridinol and azetidine moieties.)

Atom Position (Pyridinol Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2 ~8.0-8.2 -
C-2 - ~140-145
C-3 - ~125-130
C-4 - ~155-160
H-5 ~7.0-7.2 -
C-5 - ~115-120
H-6 ~7.8-8.0 -
C-6 - ~135-140
4-OH Variable (e.g., 9-11) -
Atom Position (Azetidine Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1'-NH Variable (e.g., 2-4) -
H-2'/H-4' (CH₂) ~3.5-4.0 ~50-55
C-2'/C-4' - ~50-55
H-3' (CH) ~3.8-4.2 ~30-35

Multi-dimensional NMR for Complex Structure Assignments (e.g., COSY)

While 1D NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for determining the connectivity between atoms. researchgate.net Correlated Spectroscopy (COSY) is a homonuclear 2D experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal) or on the same carbon (geminal). researchgate.netsigmaaldrich.com

For this compound, a ¹H-¹H COSY spectrum would be instrumental in confirming the proposed structure. sigmaaldrich.com It would reveal correlations (cross-peaks) between adjacent protons within the individual ring systems. For example, a cross-peak would be expected between the pyridinol protons at positions H-5 and H-6, confirming their adjacency. Within the azetidine ring, correlations would be seen between the methine proton (H-3') and the methylene (B1212753) protons (H-2' and H-4'). The absence of correlations between the two ring systems would confirm they are separate spin systems linked by a C-C bond.

Table 2: Expected ¹H-¹H COSY Correlations for this compound

Proton 1 Correlating Proton(s) Structural Information
H-5 (Pyridinol) H-6 (Pyridinol) Confirms adjacency on the pyridine (B92270) ring.
H-3' (Azetidine) H-2', H-4' (Azetidine) Confirms connectivity within the azetidine ring.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid or crystalline form, providing insights into structure, polymorphism, and dynamics where solution NMR is not feasible. rsc.orggoogle.com For compounds like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is invaluable.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used. rsc.org Magic-Angle Spinning (MAS) involves physically spinning the sample at a specific angle (54.74°) to average out anisotropic interactions that broaden signals in solid samples, thereby improving spectral resolution. rsc.orgsmolecule.com Cross-polarization enhances the signal of less abundant nuclei, like ¹³C, by transferring magnetization from abundant protons. rsc.org

The ssNMR spectrum can differentiate between polymorphs because subtle differences in the crystal lattice and intermolecular interactions (e.g., hydrogen bonding) lead to measurable changes in the chemical shifts and line shapes of the NMR signals. nist.gov Therefore, ssNMR could be used to identify the specific crystalline form of this compound and study its stability.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.netresearchgate.net

For this compound, with a molecular formula of C₈H₁₀N₂O, the nominal molecular weight is 150 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the molecular weight of the synthesized compound. orientjchem.orgvscht.cz

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition and unambiguous confirmation of its molecular formula, distinguishing it from other compounds with the same nominal mass. nist.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₈H₁₀N₂O
Nominal Mass 150
Monoisotopic Mass (Exact Mass) 150.07931

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" ion, such as the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting "daughter" ions are analyzed. nist.gov This process provides detailed structural information by revealing the compound's fragmentation pathways, which act as a structural fingerprint. nist.gov

For this compound, the [M+H]⁺ ion (m/z 151.1) would be selected and subjected to collision-induced dissociation. Plausible fragmentation pathways would include the cleavage of the C-N bonds within the strained azetidine ring or the breaking of the C-C bond connecting the two rings. Analysis of the resulting fragment ions would help confirm the connectivity between the pyridinol and azetidine moieties.

Table 4: Plausible MS/MS Fragmentation of [C₈H₁₀N₂O+H]⁺

Parent Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Fragment Identity
151.1 96.0 C₃H₅N Protonated 4-pyridinol
151.1 123.1 CO Loss of carbon monoxide from pyridinol ring

Infrared (IR) and Raman Spectroscopic Characterization Methods

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a sample. These techniques are particularly useful for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the pyridinol group. The N-H stretching of the secondary amine in the azetidine ring would likely appear in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain complex absorptions corresponding to C=C and C=N stretching of the pyridine ring and various bending vibrations. researchgate.net

Raman spectroscopy provides complementary information. While strong in IR, the O-H stretch is often weak in Raman. Conversely, the symmetric vibrations of the aromatic ring often produce strong, sharp signals in the Raman spectrum, providing a clear fingerprint for the pyridinol moiety. Raman spectroscopy is also highly sensitive to the crystalline structure of a solid, making it an excellent tool for identifying and distinguishing between polymorphs. orientjchem.org

Table 5: Predicted Characteristic Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3600 (broad) O-H Stretch Pyridinol
~3300-3500 (medium) N-H Stretch Azetidine (sec-amine)
~3000-3100 C-H Stretch Aromatic (Pyridine)
~2850-2960 C-H Stretch Aliphatic (Azetidine)
~1580-1650 C=C, C=N Stretch Pyridine Ring
~1400-1500 C=C Stretch Pyridine Ring
~1200-1350 C-O Stretch Phenolic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy orbitals. For a compound like this compound, the pyridinol ring system constitutes the primary chromophore.

The electronic spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4-one form, would dominate the spectral features. The π → π* transitions, typically of high intensity, arise from the promotion of electrons within the conjugated π-system of the pyridine ring. The non-bonding (n) electrons on the nitrogen and oxygen atoms could give rise to lower intensity n → π* transitions. The exact absorption maxima (λmax) and molar extinction coefficients (ε) would depend on the solvent used, as solvent polarity can influence the energies of the molecular orbitals. acs.orgresearchgate.netacademie-sciences.fr For example, studies on related heterocyclic systems show that absorption bands can shift based on solvent and pH. academie-sciences.fr

Table 4.4.1: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) (Transition) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Methanol Data Not Available Data Not Available
Dichloromethane Data Not Available Data Not Available

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.net This analysis would first require growing a suitable single crystal of this compound. Powder X-ray diffraction (PXRD) could be used to analyze the bulk purity of the crystalline material.

Growing single crystals suitable for X-ray diffraction is a critical preliminary step. Common methods that could be employed for a polar molecule like this compound include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly in a quiet, undisturbed environment. tandfonline.com

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

The choice of solvent is crucial and is typically determined through empirical screening of various common laboratory solvents.

Once a suitable single crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.

The collected diffraction data are then processed. The crystal structure is solved using direct methods or Patterson methods and subsequently refined. The refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model. Key indicators of a successful refinement include the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible. acs.org

Table 4.5.1: Hypothetical Crystallographic Data and Refinement Parameters

Parameter Value
Empirical Formula C₈H₁₀N₂O
Formula Weight 150.18
Temperature (K) Data Not Available
Wavelength (Å) Data Not Available
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Volume (ų) Data Not Available
Z (molecules/unit cell) Data Not Available
R-indices (all data) Data Not Available

Computational and Theoretical Chemistry Investigations of 3 3 Azetidinyl 4 Pyridinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 3-(3-Azetidinyl)-4-pyridinol. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity. cuny.edu

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. iiste.org For this compound, DFT studies, typically using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to perform geometry optimization to find the most stable three-dimensional structure. researchgate.net

Once the geometry is optimized, a variety of electronic properties can be calculated to predict reactivity. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, MEP analysis would identify electron-rich regions (negative potential), such as around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Table 1: Representative Electronic Properties of a Pyridine (B92270) Derivative Calculated via DFT.
ParameterCalculated Value (Illustrative)Significance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule
Global Hardness (η)2.65 eVMeasures resistance to change in electron distribution

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. chemeurope.comwikipedia.orgfiveable.me The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a good starting point but neglects electron correlation. chemeurope.com

More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation effects, yielding more accurate energy and property predictions. chemeurope.com For a molecule like this compound, these high-level calculations could be used to:

Accurately determine the gas-phase structure and thermochemical properties, such as the enthalpy of formation. nih.gov

Investigate the potential energy surface for chemical reactions, identifying transition states and calculating activation energy barriers with high precision.

Serve as a benchmark to validate the results obtained from less computationally expensive DFT methods.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. The molecule possesses flexibility, primarily in the puckering of the four-membered azetidine (B1206935) ring and the rotation around the single bond connecting the azetidine and pyridinol rings. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. acs.orgacs.org

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space. researchgate.net MM uses classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. For this compound, MM could be used to perform a systematic search of conformations by rotating the key dihedral angles and evaluating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. mdpi.commdpi.com By solving Newton's equations of motion for the molecule over a period of time (from picoseconds to microseconds), MD simulations can explore the conformational landscape and identify transitions between different stable states. nih.govresearchgate.net This approach is particularly useful for understanding how the molecule behaves in a solvent, like water, and how it might change its shape to interact with a biological target.

The combination of MM and MD simulations allows for the mapping of the potential energy surface, or energy landscape, of this compound. acs.org The primary degrees of freedom would be the torsional angle between the pyridinol and azetidine rings and the puckering of the azetidine ring itself.

Studies on similar substituted heterocycles show that different ring puckers and relative orientations of substituents can lead to multiple low-energy conformers. nih.govresearchgate.net For this compound, theoretical calculations would predict the relative energies of these conformers, allowing for the determination of the most populated states at a given temperature. The stability of these conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the azetidine NH and the pyridinol oxygen), and electronic effects.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)Predicted Population at 298 K (%)
APlanar Pyridinol, Puckered Azetidine (trans)0.00~75%
BPlanar Pyridinol, Puckered Azetidine (cis)0.85~18%
CTwisted Rings1.50~7%

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of this compound. The comparison between calculated and experimental spectra serves as a critical validation of the computational model's accuracy. aps.orgresearchgate.net

DFT calculations are commonly used to predict various spectroscopic parameters:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the Infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretches, N-H bends, or ring deformations.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances. acs.org

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.gov This provides insight into the electronic transitions occurring within the molecule's π-system.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data.
Spectroscopic TechniqueParameterExperimental Value (Hypothetical)Calculated Value (Illustrative)
FT-IRO-H Stretch~3400 cm⁻¹3415 cm⁻¹
FT-IRN-H Stretch~3350 cm⁻¹3360 cm⁻¹
¹³C NMRPyridinol C4-OH~158 ppm157.5 ppm
¹H NMRAzetidine CH~4.1 ppm4.05 ppm
UV-Visλ_max~275 nm278 nm

Theoretical Studies of Reaction Mechanisms involving the Azetidinyl Pyridinol Core

Theoretical studies of reaction mechanisms for molecules like this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the intricacies of chemical transformations. These computational approaches provide deep insights into the electronic structure and energetics of reactants, transition states, and products, which are often difficult to determine experimentally.

Research on related heterocyclic systems demonstrates the power of DFT in mapping out potential energy surfaces for various reactions. researchgate.net For the azetidinyl pyridinol core, theoretical investigations could focus on several key areas:

Protonation and Tautomerism: The pyridinol ring can exist in different tautomeric forms, and its basicity can be influenced by the azetidinyl substituent. DFT calculations can predict the most stable tautomer under different conditions and determine the proton affinity of the nitrogen atoms, which is crucial for understanding its behavior in biological systems. researchgate.net

Electrophilic and Nucleophilic Substitution: The electron distribution within the pyridinol ring, influenced by the hydroxyl and azetidinyl groups, dictates its reactivity towards electrophiles and nucleophiles. Theoretical studies can model the transition states and activation energies for substitution reactions at various positions on the ring, predicting the likely outcomes of such transformations.

Ring-Opening and Rearrangement Reactions: The strained azetidine ring is susceptible to ring-opening reactions under certain conditions. Computational modeling can explore the mechanisms of these reactions, identifying the energetic barriers and the structures of intermediates and products. This is vital for understanding the compound's stability and potential degradation pathways.

Cycloaddition Reactions: The double bonds in the pyridinol ring could potentially participate in cycloaddition reactions. DFT studies can predict the feasibility and stereoselectivity of such reactions, which is a common method for synthesizing more complex heterocyclic systems. mdpi.com

These theoretical studies provide a foundational understanding of the intrinsic reactivity of the azetidinyl pyridinol core, guiding synthetic efforts and providing a basis for understanding its metabolic fate.

Table 1: Illustrative Energetic Data from a Hypothetical DFT Study on a Reaction involving the Pyridinol Core

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1Reactants0.0Initial state of the pyridinol derivative and reagent
2Transition State 1+15.2Highest energy point for the initial bond formation
3Intermediate-5.7A metastable intermediate species
4Transition State 2+10.8Energy barrier for a subsequent rearrangement
5Products-20.3Final, more stable product state

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from theoretical studies of reaction mechanisms. No specific experimental or computational data for this compound was found in the searched literature.

Molecular Docking and Interaction Modeling with Hypothetical Chemical Targets (focus on binding mechanisms, not therapeutic outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the molecular interactions that govern its binding. While no specific docking studies for this compound were found, the methodology is widely applied to similar heterocyclic structures. nih.govresearchgate.net

The process of molecular docking and interaction modeling for this compound with hypothetical protein targets would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The 3D coordinates of a hypothetical protein target would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to systematically explore the conformational space of the ligand within the binding site of the protein. The algorithm would generate a series of possible binding poses.

Scoring and Analysis: Each binding pose would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions.

Key binding interactions that would be investigated include:

Hydrogen Bonding: The hydroxyl group and the nitrogen atoms in the pyridinol and azetidinyl rings are potential hydrogen bond donors and acceptors. Docking studies would identify key amino acid residues in the hypothetical target that can form hydrogen bonds with the ligand.

Hydrophobic Interactions: The carbon atoms of the aromatic pyridinol ring and the aliphatic azetidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic pyridinol ring can participate in pi-pi stacking or cation-pi interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase Target

Interaction TypeLigand Atom/Group InvolvedProtein Residue InvolvedDistance (Å)
Hydrogen Bond (Donor)Pyridinol -OHASP 154 - O2.8
Hydrogen Bond (Acceptor)Pyridinol NLYS 88 - NH3+3.1
Hydrogen Bond (Acceptor)Azetidinyl NHGLU 121 - O2.9
Hydrophobic InteractionAzetidinyl RingLEU 135, VAL 72N/A
Pi-Cation InteractionPyridinol RingARG 1504.5

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of detailed interaction data that can be obtained from molecular docking studies. No specific docking studies for this compound were identified in the literature search.

These computational approaches, while not yet specifically applied to this compound in published research, represent powerful tools for elucidating its chemical behavior and potential biological interactions. The insights gained from such studies are invaluable for the rational design of new molecules and for understanding the fundamental principles that govern their function at a molecular level.

Development and Application of Advanced Analytical Methodologies for 3 3 Azetidinyl 4 Pyridinol

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography stands as a cornerstone for the separation and quantification of pharmaceutical compounds. Its application to 3-(3-Azetidinyl)-4-pyridinol allows for detailed assessment of its purity and accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. The development of a robust HPLC method for this compound is essential for routine quality control. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for pyridine (B92270) derivatives. researchgate.net

Method development would typically involve the systematic optimization of several key parameters to achieve the desired separation and quantification. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. An isocratic RP-HPLC method can provide an efficient means for analysis. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (60:40 v/v) mdpi.com
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

| Temperature | Ambient |

The validation of the developed HPLC method is a critical step to ensure its reliability and accuracy. According to International Council for Harmonisation (ICH) guidelines, validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). healthinformaticsjournal.com Linearity is typically assessed over a concentration range, and a correlation coefficient (r²) close to 1 indicates a strong linear relationship. rsc.org Precision, evaluated as the relative standard deviation (RSD), should be within acceptable limits (typically <2%). mdpi.com Accuracy is determined by recovery studies at different concentration levels. mdpi.com

While HPLC is generally suitable for non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or if the compound can be derivatized to increase its volatility. Derivatization is a common strategy to make polar compounds amenable to GC analysis. For instance, silylation agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more volatile derivatives. researchgate.net

The GC method would involve optimizing parameters such as the type of column (e.g., a capillary column with a suitable stationary phase), oven temperature program, injector and detector temperatures, and carrier gas flow rate. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which is valuable for impurity identification. researchgate.net

If this compound possesses a chiral center, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most effective technique for this purpose. This can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. mdpi.comnih.gov

Several types of CSPs are available, including those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), proteins, or cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical for achieving enantiomeric separation. rsc.org Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of organic modifier to buffer in HPLC) to achieve baseline separation of the enantiomers. mdpi.com The resolution (Rs) between the enantiomeric peaks is a key parameter to assess the quality of the separation, with a value greater than 1.5 generally indicating baseline separation. rsc.org

Table 2: Example Chiral HPLC Parameters

Parameter Condition
Column Chiralpak ID rsc.org
Mobile Phase Acetonitrile/Water/Ammonia (B1221849) Solution (90:10:0.1, v/v/v) rsc.org
Flow Rate 1.0 mL/min
Detection UV at 265 nm

| Temperature | 25 °C |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.netbrjac.com.br It is particularly well-suited for the analysis of charged species. Given the basic nature of the pyridine and azetidine (B1206935) rings, this compound is expected to be protonated in acidic buffers, making it an ideal candidate for CE analysis.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differential migration of analytes in an electric field. nih.gov The development of a CZE method involves optimizing the background electrolyte (BGE) composition (pH, buffer concentration), applied voltage, and capillary temperature. A low pH BGE, such as a phosphate or acetate (B1210297) buffer, would ensure the compound is fully protonated and migrates as a cation.

Table 3: Potential Capillary Electrophoresis (CZE) Conditions

Parameter Condition
Capillary Fused Silica, 50 µm i.d.
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 20 kV
Detection UV at 265 nm
Temperature 25 °C

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Method validation for CE would follow similar principles to HPLC, assessing parameters like linearity, precision, accuracy, and sensitivity. researchgate.net

Potentiometric and Conductometric Titration Methods

Titrimetric methods, while classical, can offer simple, cost-effective, and accurate means for the quantitative analysis of this compound, particularly for bulk drug substance.

Potentiometric Titration: This technique involves monitoring the change in potential of a suitable electrode as a titrant is added. For this compound, which is a basic compound, an acid-base titration in a non-aqueous medium is often employed to enhance the sharpness of the endpoint. A strong acid, such as perchloric acid in glacial acetic acid, can be used as the titrant. The endpoint is determined from the inflection point of the titration curve (a plot of potential versus titrant volume).

Conductometric Titration: This method is based on the change in electrical conductivity of the solution during the titration. tau.ac.ilumcs.pl As a strong acid is added to a solution of this compound, the highly mobile protons are replaced by the less mobile protonated form of the analyte, leading to a change in conductivity. uomustansiriyah.edu.iq After the equivalence point, the excess strong acid introduces highly mobile protons, causing a sharp increase in conductivity. uomustansiriyah.edu.iqbyjus.com The endpoint is determined by plotting conductivity against the volume of titrant added and finding the intersection of the two linear portions of the curve. This method is particularly useful for colored or turbid solutions. uomustansiriyah.edu.iqbyjus.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that possess a chromophore. The pyridine ring in this compound absorbs UV radiation, making this technique applicable.

The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The method should be validated for linearity, precision, and accuracy. ekb.egnih.gov

It is also possible to use derivatization reactions to form colored complexes that can be measured in the visible region, which can sometimes improve sensitivity and specificity. ekb.eg

Hyphenated Techniques for Enhanced Analytical Specificity (e.g., GC-MS, LC-MS)

The coupling of a separation technique with an online spectroscopic detection technology, known as a hyphenated technique, provides a powerful tool for modern analytical research. These methods are essential for the unambiguous identification and quantification of analytes in complex matrices. For a compound such as this compound, which contains both azetidine and pyridinol moieties, achieving high analytical specificity is paramount. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled performance by combining the superior separation capabilities of chromatography with the definitive identification power of mass spectrometry. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds that are not amenable to direct GC analysis. Given the presence of hydroxyl and secondary amine groups, this compound falls into this category. The analysis of nitrogen-containing heterocycles (NCHs) by LC-MS is a well-established field, providing a strong basis for method development. mdpi.comnih.gov

The high specificity of LC-MS, especially when operated in tandem MS/MS mode, allows for the selective detection of the target analyte even in the presence of co-eluting matrix components. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. The monitoring of one or more of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), creates a highly selective and sensitive assay.

For this compound (molecular formula: C₈H₁₀N₂O, exact mass: 150.0793 Da), the protonated molecule [M+H]⁺ at m/z 151.0871 would serve as the precursor ion. Collision-induced dissociation (CID) would be expected to yield structurally significant product ions, for example, through the cleavage of the C-N bond connecting the two rings or fragmentation of the azetidine ring.

Illustrative LC-MS/MS Method Parameters

The following table outlines plausible starting parameters for an LC-MS/MS method for the analysis of this compound, based on established methods for other nitrogen-containing heterocycles. nih.govnih.govmdpi.com

ParameterCondition
LC Column Mixed-Mode (Reversed-Phase/Cation Exchange) or C18; 2.1 x 100 mm, <5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Temp. 250 - 350 °C
Scan Type Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions for Quantification and Confirmation

This table presents potential MRM transitions that could be used for the selective quantification of this compound. The fragmentation patterns are useful for determining structural information. wikipedia.org

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss/Fragment StructureUse
151.09123.09Loss of ethylene (B1197577) (C₂H₄) from azetidine ringQuantification
151.0995.05Loss of azetidine moiety (C₃H₆N)Confirmation
151.0968.05Fragment from pyridinol ring cleavageConfirmation

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often the preferred technique for polar molecules, GC-MS can also be employed, typically following a chemical derivatization step. cdc.gov Derivatization is necessary to convert the polar hydroxyl and amine functional groups of this compound into less polar, more volatile, and thermally stable analogues suitable for gas chromatography. nih.gov Silylation, using reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy for this purpose. nih.gov

Once derivatized, GC-MS provides excellent chromatographic resolution and generates highly reproducible mass spectra upon electron ionization (EI). mdpi.com The resulting fragmentation patterns are often complex and serve as a unique "chemical fingerprint," allowing for confident identification of the analyte through comparison with a spectral library. chemguide.co.uklibretexts.org The mass spectrum of an unknown compound can be compared to a library of known spectra to confirm its identity.

Illustrative GC-MS Method Parameters for a Derivatized Analyte

The table below provides typical GC-MS conditions for the analysis of a silylated derivative of this compound.

ParameterCondition
Derivatization Reagent MTBSTFA or BSTFA
GC Column HP-5ms (or equivalent); 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow (~1 mL/min)
Injector Temp. 250 - 280 °C
Oven Program Initial 100°C, ramp 10-20°C/min to 300°C, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40-550
Ion Source Temp. 230 °C

Potential Characteristic Mass Fragments of a Silylated Derivative

The following table lists plausible mass fragments that could be observed for the di-silylated derivative of this compound, aiding in its structural confirmation. The tallest peak in a mass spectrum is known as the base peak and represents the most abundant fragment ion. libretexts.org

Fragment (m/z)Proposed Ion Structure/Origin
M-15Loss of a methyl (CH₃) group from a silyl (B83357) moiety
M-57Loss of a tert-butyl (C₄H₉) group from a silyl moiety (often a prominent peak)
73Trimethylsilyl ion [Si(CH₃)₃]⁺

Role of 3 3 Azetidinyl 4 Pyridinol As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

The 3-(3-azetidinyl)-4-pyridinol scaffold is a key component in the synthesis of intricate heterocyclic systems. frontiersin.org Its inherent reactivity allows for its participation in a variety of cyclization and multicomponent reactions to form fused and spirocyclic frameworks. mdpi.com The pyridine (B92270) nitrogen and the azetidine (B1206935) nitrogen can be selectively alkylated or acylated, while the pyridinol oxygen offers a site for etherification or esterification. The aromatic pyridine ring itself can undergo substitution reactions. nih.gov This multi-faceted reactivity is harnessed in cascade reactions, where a series of bond-forming events occur in a single pot to rapidly build molecular complexity. frontiersin.org

For instance, the azetidine ring can be opened under specific conditions to introduce further functionality, leading to more elaborate structures. acs.org The pyridinol moiety can direct metallation reactions to functionalize the pyridine ring at specific positions. These strategic transformations are crucial in constructing polycyclic systems that are often found in biologically active natural products and pharmaceutical agents. askpharmacy.netuomus.edu.iq

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. scispace.comcam.ac.uk The this compound scaffold is well-suited for DOS due to its multiple points of diversification. scispace.com By systematically varying the substituents on the azetidine nitrogen, the pyridinol oxygen, and different positions of the pyridine ring, a large library of distinct compounds can be generated from a common core structure. frontiersin.org

This approach often involves split-pool synthesis on a solid support, where the scaffold is anchored and then subjected to a series of reactions with a diverse set of building blocks. cam.ac.uk The generation of sp3-enriched scaffolds is a significant focus in modern drug discovery, and the azetidine portion of the molecule directly addresses this need. acs.org The ability to generate both building block and stereochemical diversity makes this scaffold a powerful tool for creating libraries of compounds for high-throughput screening. scispace.com

Precursor for Advanced Organic Materials (non-biological applications)

Beyond its applications in medicinal chemistry, the this compound scaffold serves as a precursor for advanced organic materials. The pyridinol component can be exploited for its electronic properties and its ability to participate in hydrogen bonding and metal coordination. These characteristics are desirable in the design of functional materials such as organic light-emitting diodes (OLEDs), sensors, and catalysts.

The rigid structure of the pyridine ring combined with the conformational constraints of the azetidine ring can lead to materials with specific and tunable properties. The functionalization of the scaffold with chromophores or other photoactive groups can lead to new materials with interesting photophysical properties. mdpi.com The ability to create well-defined, multi-functionalized molecules from this scaffold is key to its utility in materials science. mdpi.com

Development of Novel Organic Reactions Employing the Scaffold

The unique reactivity of the this compound scaffold has spurred the development of new synthetic methodologies. mdpi.com The strain of the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited to create novel transformations. umich.edu For example, Lewis acid or transition metal-catalyzed ring-opening can lead to the formation of new carbon-carbon or carbon-heteroatom bonds in a regio- and stereoselective manner.

Furthermore, the pyridinol moiety can act as a ligand for transition metals, enabling the development of new catalytic processes. The scaffold can be incorporated into ligands for asymmetric catalysis, where the chiral environment around the metal center is influenced by the stereochemistry of the substituted azetidine ring. The exploration of the reactivity of this scaffold continues to be an active area of research, leading to the discovery of new and efficient ways to construct complex molecules. umich.edu

Comparison with Other Pyridinol and Azetidine Scaffolds in Synthesis

In the realm of synthetic chemistry, the this compound scaffold possesses distinct advantages and disadvantages when compared to other pyridinol and azetidine-containing building blocks.

Table 1: Comparison of Synthetic Utility

Scaffold Advantages Disadvantages Key Applications
This compound Multiple, distinct reactive sites; sp3-enrichment from the azetidine ring. acs.org The strain of the azetidine ring can lead to instability under certain reaction conditions. researchgate.net Diversity-oriented synthesis, complex heterocyclic synthesis. scispace.commdpi.com
Other Substituted Pyridinols More stable and readily available starting materials. cymitquimica.com Lacks the three-dimensional complexity of the azetidine ring. Synthesis of various pyridine-containing pharmaceuticals and agrochemicals. nih.gov
Other Substituted Azetidines Provides sp3-rich fragments for drug design. researchgate.net May lack the versatile functional handles of the pyridinol moiety. Introduction of strained ring systems into bioactive molecules. researchgate.net

| Piperidinyl- and Pyrrolidinyl-Pyridinols | More conformationally flexible and stable saturated heterocyclic rings. | Lacks the unique reactivity and structural rigidity of the azetidine ring. | Synthesis of a wide range of CNS-active compounds. nih.gov |

The presence of the strained four-membered azetidine ring in this compound provides a higher degree of three-dimensional structure compared to analogues containing larger, more flexible piperidine (B6355638) or pyrrolidine (B122466) rings. acs.org This sp3-rich character is increasingly sought after in drug discovery to improve physicochemical properties. scribd.com However, this strain can also be a synthetic liability, as the ring can be prone to undesired opening under harsh reaction conditions. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Piperidine

Future Research Directions and Unexplored Chemical Space for 3 3 Azetidinyl 4 Pyridinol

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The development of efficient and versatile synthetic routes is paramount for expanding the accessibility and derivatization of 3-(3-Azetidinyl)-4-pyridinol. Future efforts could focus on the following:

Catalyst-Mediated Synthesis: The use of catalysts, such as zeolites or transition metals, could facilitate three-component condensation reactions to form the pyridine (B92270) core. nih.gov Magnetic nanocatalysts, known for their high surface-to-volume ratios and recoverability, offer a promising avenue for multicomponent reactions in pyridine synthesis. nih.gov

Green Synthesis Protocols: Environmentally benign methods, such as solvent-free reactions or the use of polyethylene (B3416737) glycol (PEG) as a reaction medium, should be explored to create more sustainable synthetic pathways. nih.govrsc.org

Advanced Catalytic Systems: The development of synergistic catalysis, where two distinct catalysts activate both the nucleophile and electrophile simultaneously, could lead to new and more efficient transformations. rsc.org Furthermore, exploring guanidine-based organocatalysts could provide novel, metal-free routes for synthesis. rsc.org

Investigation of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of both the azetidine (B1206935) and pyridinol moieties offers a rich landscape for chemical modification. Key areas for investigation include:

Azetidine Ring Manipulations: The strained azetidine ring is susceptible to ring-opening reactions, providing a pathway to novel functionalized derivatives. acs.org Additionally, the secondary amine of the azetidine ring offers a site for various functionalization reactions.

Pyridinol Tautomerism and Reactivity: The pyridone/pyridinol tautomeric equilibrium is influenced by substituents and can be exploited for selective reactions. beilstein-journals.org The hydroxyl group of the pyridinol form can be targeted for etherification or esterification reactions.

Cycloaddition Reactions: The [2+2] cycloaddition reaction, a cornerstone in the synthesis of β-lactams (2-azetidinones), could be explored with imines derived from or incorporating the this compound scaffold. medipol.edu.trnih.gov

Computational Design of Advanced Derivatives with Predicted Properties

Computational chemistry can significantly accelerate the discovery of new derivatives with tailored properties. Future research should leverage:

Pharmacophore Modeling: By identifying the key structural features responsible for desired activities, new derivatives can be designed with enhanced potency and selectivity. mdpi.com

Fragment-Based Drug Design (FBDD): This approach can be used to design novel inhibitors by combining small molecular fragments that bind to specific sites on a target protein. rsc.org

Property Prediction: Density functional theory (DFT) and other computational methods can be used to predict various properties of designed compounds, including electronic structure, reactivity, and stability, before their synthesis. mdpi.comresearchgate.net This allows for the pre-selection of candidates with the most promising profiles.

Applications in Materials Science or Catalyst Development (non-biological)

Beyond biological applications, the unique structure of this compound and its derivatives could be harnessed in materials science and catalysis.

Ligand Development for Catalysis: Pyridine-containing molecules are excellent ligands for transition metals used in a wide array of catalytic processes, including asymmetric transformations. beilstein-journals.org The chirality of the azetidine ring could be exploited in the design of new chiral ligands.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and other potential coordination sites could be used to construct MOFs. These materials have applications in gas storage, separation, and heterogeneous catalysis. aaqr.org

Supramolecular Architectures: The ability of pyridines to form coordination compounds makes them ideal building blocks for constructing complex supramolecular structures. beilstein-journals.org

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for generating chemical complexity. nih.gov Integrating this compound or its precursors into MCRs could rapidly generate diverse libraries of novel compounds.

Isocyanide-Based MCRs: Reactions like the Ugi and Passerini reactions, which utilize isocyanides, are powerful tools for creating peptide-like molecules and could be adapted to include the this compound scaffold. organic-chemistry.org

Novel MCR Discovery: A trial-and-error approach, combining various starting materials and analyzing the products, can lead to the discovery of entirely new MCRs. organic-chemistry.org

Synthesis of Heterocycles: MCRs are widely used for the synthesis of various heterocyclic systems. beilstein-journals.orgmdpi.comtaylorfrancis.com Exploring the participation of this compound in such reactions could yield novel fused heterocyclic systems with interesting properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.